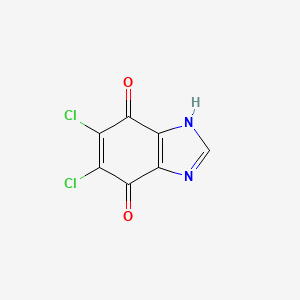

5,6-Dichloro-1h-benzimidazole-4,7-dione

Descripción general

Descripción

5,6-Dichloro-1h-benzimidazole-4,7-dione is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions and two carbonyl groups at the 4 and 7 positions on the benzimidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-1h-benzimidazole-4,7-dione typically involves the chlorination of benzimidazole derivatives. One common method includes the reaction of 5,6-dichloro-1h-benzimidazole with an oxidizing agent to introduce the carbonyl groups at the 4 and 7 positions. The reaction conditions often require the use of solvents such as acetic acid or dimethylformamide and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

5,6-Dichloro-1h-benzimidazole-4,7-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carbonyl groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole-4,7-dione exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like mitomycin C against colon, breast, and lung cancer cell lines .

Table 1: Cytotoxicity of Benzimidazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Colon | 5.0 |

| Compound B | Breast | 3.5 |

| Compound C | Lung | 4.2 |

Neuropathic Pain Treatment

5,6-Dichloro-1H-benzimidazole-4,7-dione derivatives have been explored as antagonists of the P2X3 receptor, a target for neuropathic pain relief. A notable compound from this class exhibited an IC50 value of 375 nM and demonstrated efficacy in animal models of neuropathic pain . The mechanism involves modulation of ATP-gated ion channels that play a critical role in pain signaling pathways.

Table 2: P2X3 Receptor Antagonist Activity

| Compound Name | IC50 (nM) | Selectivity Ratio (P2X3/P2X2/3) |

|---|---|---|

| Compound D | 375 | >23-fold |

| Compound E | 450 | >15-fold |

Anti-nociceptive Effects

In vivo studies have confirmed the anti-nociceptive properties of these compounds in pain models induced by nerve ligation or chemotherapeutics. The administration of these compounds resulted in increased mechanical withdrawal thresholds, indicating their potential as analgesics .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzimidazole core significantly influence biological activity. For example, halogen substitutions on the aniline moiety can enhance or diminish the antagonistic effects on P2X3 receptors . The observed trends suggest that electron-withdrawing groups improve activity compared to electron-donating groups.

Table 3: SAR Analysis of Substituted Benzimidazoles

| Substituent Type | Activity Level |

|---|---|

| Fluoro | High |

| Chloro | Moderate |

| Bromo | Low |

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of benzimidazole derivatives for their pharmacological properties:

- A study from 2023 synthesized a series of benzimidazole-derived sulfonylureas as potent antagonists of the P2Y receptor subtype with promising results in calcium signaling assays .

- Another investigation highlighted the synthesis of various halide-substituted benzimidazole derivatives and their corresponding biological evaluations against cancer cell lines and pain models .

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-1h-benzimidazole-4,7-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

5,6-Dichloro-1h-benzimidazole hydrochloride: Similar in structure but with a hydrochloride group.

5,6-Diiodo-1h-benzotriazole: Contains iodine atoms instead of chlorine, affecting its reactivity and applications.

5,6-Dichloro-1h-benzimidazole-2-thiol: Contains a thiol group, which imparts different chemical properties.

Uniqueness

5,6-Dichloro-1h-benzimidazole-4,7-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which provide distinct reactivity and potential for various applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Actividad Biológica

5,6-Dichloro-1H-benzimidazole-4,7-dione is a compound belonging to the benzimidazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data from various studies, case evaluations, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological properties. The presence of chlorine atoms at positions 5 and 6 enhances its reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

-

Cytotoxicity Evaluation :

- A study evaluated the cytotoxic effects of several benzimidazole-4,7-diones on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines. The results demonstrated that compounds like 2b exhibited promising cytotoxicity in hypoxic conditions, promoting apoptotic cell death through caspase-dependent mechanisms .

- The half-maximal inhibitory concentration (IC50) values were determined using the WST-1 assay, revealing that various derivatives had IC50 values ranging from 30.2 μM to over 500 μM depending on their substituents and the cell line tested .

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications. Research indicates that substituents on the benzimidazole ring can significantly alter its potency:

| Compound | Substituent Type | IC50 (μM) | Cell Line |

|---|---|---|---|

| 1a | Chlorophenyl | 30.2 | A549 |

| 2a | Piperonyl | >500 | A549 |

| 2b | Nitrophenyl | >500 | A549 |

| 1c | Naphthyl | >400 | A549 |

This table illustrates how different substituents affect the efficacy of various derivatives against the A549 cell line .

Study on Hypoxia Selectivity

A pivotal study focused on the hypoxia-selective properties of benzimidazole derivatives. The findings indicated that certain compounds preferentially targeted tumor cells in low oxygen environments, a common characteristic of solid tumors. This selectivity was attributed to their ability to induce apoptosis specifically under hypoxic conditions while sparing normal cells .

Evaluation of Antiproliferative Activity

In another investigation, a series of benzimidazole derivatives were synthesized and tested for antiproliferative activity against colon and breast cancer cell lines. The results showed that some derivatives exhibited comparable or superior activity to known chemotherapeutic agents like mitomycin C .

Propiedades

IUPAC Name |

5,6-dichloro-1H-benzimidazole-4,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-2-3(9)7(13)5-4(6(2)12)10-1-11-5/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVOHPUJZLSPPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)C(=C(C2=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293739 | |

| Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34674-41-4 | |

| Record name | NSC91836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-dichloro-1h-benzimidazole-4,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.